molecular formula C7H3BrF4 B1450029 2-Bromo-4,6-difluorobenzodifluoride CAS No. 1807172-10-6

2-Bromo-4,6-difluorobenzodifluoride

Cat. No. B1450029
CAS RN: 1807172-10-6
M. Wt: 243 g/mol
InChI Key: OZCKUFPUKRFSTM-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF4 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-difluorobenzodifluoride involves several steps. One study discusses the reaction pathways and kinetics for the oxidation of a similar compound, 2-bromo-4,6-dinitroaniline, by OH radicals . Another source mentions a reaction involving the appropriate substrate and CBr4 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-difluorobenzodifluoride consists of a benzene ring with bromo, difluoro, and difluoromethyl substituents . The exact positions of these substituents on the benzene ring can be determined through further analysis .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4,6-difluorobenzodifluoride are complex and can lead to various products . For example, one study found that the OH-radical-mediated oxidation of a similar compound, 2-bromo-4,6-dinitroaniline, resulted in several possible end products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-difluorobenzodifluoride include a molecular weight of 243 , a boiling point of 38 °C/0.2 mmHg , and a density of 1.756 g/mL at 25 °C .

Safety And Hazards

2-Bromo-4,6-difluorobenzodifluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to use it only under a chemical fume hood .

Future Directions

The future directions for research on 2-Bromo-4,6-difluorobenzodifluoride could involve further studies on its synthesis, chemical reactions, and potential applications. For example, one study suggests that the OH-radical-mediated oxidation of a similar compound could be a fruitful area for future research .

properties

IUPAC Name

1-bromo-2-(difluoromethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCKUFPUKRFSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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